(3S,5S)-5-methoxypiperidin-3-ol hydrochloride
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Overview
Description
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a piperidine derivative, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Methoxylation: Introduction of the methoxy group (-OCH3) at the 5-position of the piperidine ring.
Hydroxylation: Introduction of the hydroxyl group (-OH) at the 3-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a simpler piperidine derivative.
Scientific Research Applications
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-5-methoxypiperidin-3-ol: The free base form of the compound.
(3S,5S)-5-hydroxypiperidin-3-ol: A similar compound with a hydroxyl group instead of a methoxy group.
(3S,5S)-5-chloropiperidin-3-ol: A derivative with a chlorine atom instead of a methoxy group.
Uniqueness
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is unique due to its specific combination of functional groups and stereochemistry This gives it distinct chemical and biological properties compared to other piperidine derivatives
Properties
CAS No. |
2679949-75-6 |
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Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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